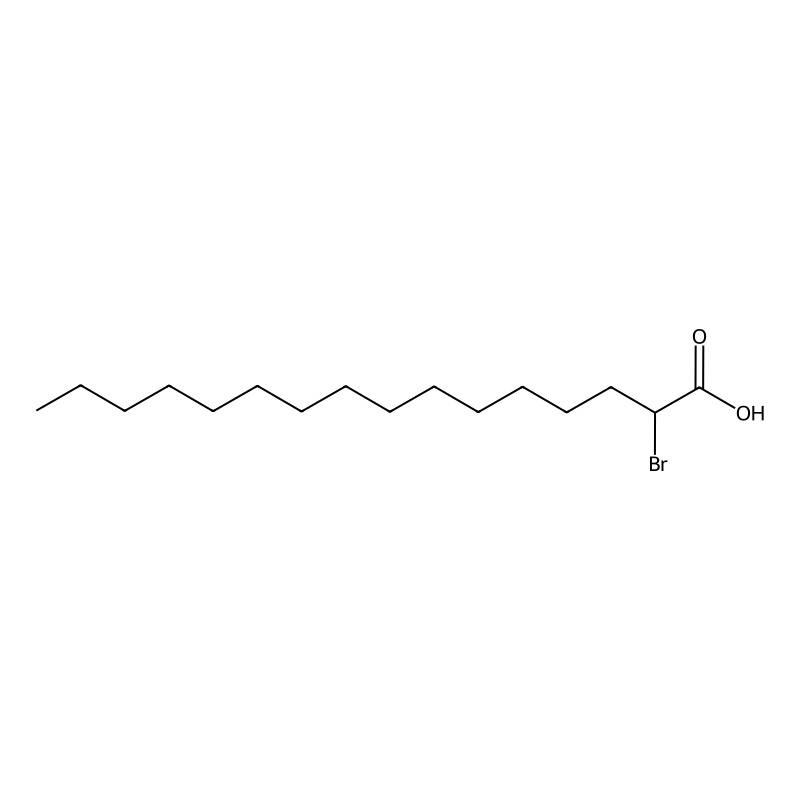

2-Bromohexadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

PPARδ Agonist

2-Bromohexadecanoic acid acts as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. PPARδ is a type of protein that regulates gene expression and plays a crucial role in lipid metabolism. Studies have shown that 2-bromohexadecanoic acid can activate PPARδ, potentially influencing various cellular processes, including:

- Fatty acid oxidation: Research suggests that 2-bromohexadecanoic acid might inhibit fatty acid oxidation, a process where cells break down fatty acids for energy production [].

- Glucose uptake: Studies indicate that this molecule can promote glucose uptake in certain cell types, potentially impacting blood sugar regulation [].

These findings suggest that 2-bromohexadecanoic acid could be a valuable tool in studying PPARδ function and its role in various metabolic processes.

Palmitoylation Inhibitor

Another key research application of 2-bromohexadecanoic acid lies in its ability to inhibit palmitoylation. Palmitoylation is a process where a fatty acid, often palmitate, is attached to a protein molecule. This modification plays a role in various cellular functions, including protein trafficking and signaling.

Studies have shown that 2-bromohexadecanoic acid can act as a non-metabolizable analog of palmitate, meaning it cannot be broken down by the body like the natural molecule. This allows it to compete with palmitate for attachment to proteins, thereby inhibiting palmitoylation []. This ability has made 2-bromohexadecanoic acid a valuable tool in investigating the role of protein palmitoylation in various biological processes.

Potential Therapeutic Applications

The research applications of 2-bromohexadecanoic acid extend beyond understanding fundamental cellular processes. Its ability to modulate PPARδ activity and inhibit palmitoylation has led to explorations of its potential therapeutic applications in various diseases, including:

- Metabolic disorders: Due to its impact on PPARδ and potentially lipid metabolism, 2-bromohexadecanoic acid is being investigated in the context of metabolic disorders like diabetes and obesity [].

- Cancer: Research suggests that 2-bromohexadecanoic acid might induce a specific form of cell death called pyroptosis in certain cancer cells []. This makes it a potential candidate for exploring new cancer treatment strategies.

2-Bromohexadecanoic acid, also known as 2-Bromopalmitic acid, is a brominated fatty acid with the molecular formula C₁₆H₃₁BrO₂ and a molecular weight of 335.32 g/mol. This compound appears as a white solid and has a melting point in the range of 52.00 - 53.00 °C (125.6 - 127.4 °F) . It is characterized by the presence of a bromine atom at the second carbon position of the hexadecanoic acid chain, which influences its chemical reactivity and biological activity.

2-Bromohexadecanoic acid acts primarily as a palmitoylation inhibitor. Palmitoylation is a process where a fatty acid (palmitate) is attached to certain proteins via a covalent bond. 2-Bromohexadecanoic acid, structurally similar to palmitate, competes with it and binds irreversibly to enzymes responsible for palmitoylation (DHHC enzymes) [, ]. This disrupts the normal palmitoylation of various proteins, potentially impacting their function and cellular processes.

One specific example is its role in pyroptosis, a form of programmed cell death. 2-Bromohexadecanoic acid inhibits the palmitoylation of a protein called GSDME-C, thereby blocking a critical step in the pyroptosis pathway []. This makes it a potential tool for studying and potentially modulating cell death mechanisms.

- Esterification: Reacts with alcohols to form esters.

- Reduction: Can be reduced to produce corresponding alcohols.

- Nucleophilic Substitution: The bromine atom can undergo substitution reactions with nucleophiles, leading to various derivatives.

In addition, it specifically inhibits palmitoylation processes, affecting protein interactions and signaling pathways .

This compound has been identified as an inhibitor of palmitoylation, particularly targeting the DHHC (Asp-His-His-Cys) protein palmitoyltransferase. It disrupts the palmitoylation of GSDME-C during pyroptosis and inhibits the BAK/BAX-Caspase 3-GSDME pathway, indicating its potential role in regulating cell death mechanisms . This biological activity suggests that 2-Bromohexadecanoic acid may have implications in research related to inflammatory responses and cell signaling.

The synthesis of 2-Bromohexadecanoic acid can be achieved through several methods:

- Bromination of Hexadecanoic Acid: This method involves the direct bromination of hexadecanoic acid using bromine under controlled conditions to yield 2-bromohexadecanoic acid.

- Diastereoselective Bromination: A more advanced method involves the diastereoselective bromination of chiral precursors followed by removal of protecting groups to obtain both enantiomers .

These methods allow for the production of both enantiomers, which can be useful for studying their distinct biological activities.

2-Bromohexadecanoic acid has several applications in biochemical research:

- Biochemical Studies: It is used to study protein palmitoylation and its effects on cellular processes.

- Drug Development: Its ability to inhibit specific pathways makes it a candidate for research into therapeutic agents targeting cell death and inflammation.

- Chemical Synthesis: As a reagent in organic synthesis, it serves as a building block for more complex molecules.

Interaction studies involving 2-Bromohexadecanoic acid focus on its effects on cellular signaling pathways and protein interactions. Research indicates that it can significantly alter the behavior of proteins involved in apoptosis and cell signaling by inhibiting their palmitoylation . This property makes it valuable for understanding disease mechanisms related to inflammation and cancer.

Several compounds share structural similarities with 2-Bromohexadecanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexadecanoic Acid | C₁₆H₃₂O₂ | Saturated fatty acid without bromination |

| 2-Chlorohexadecanoic Acid | C₁₆H₃₃ClO₂ | Chlorinated analogue affecting similar pathways |

| Palmitoleic Acid | C₁₆H₃₄O₂ | Unsaturated fatty acid with different properties |

Uniqueness of 2-Bromohexadecanoic Acid:

- The presence of bromine at the second carbon position distinguishes it from other fatty acids and halogenated fatty acids, granting it unique biochemical properties that influence protein interactions and cellular processes.

Catalytic Bromination Strategies for α-Position Functionalization

The Hell–Volhard–Zelinskii (HVZ) reaction remains the cornerstone for synthesizing 2-bromohexadecanoic acid. This method involves the treatment of palmitic acid with phosphorus tribromide (PBr₃) and bromine (Br₂), leading to the formation of an acyl bromide intermediate. Subsequent enolization, catalyzed by hydrogen bromide (HBr), facilitates electrophilic bromination at the α-carbon (Figure 1).

Mechanistic Overview:

- Acyl Bromide Formation:

$$ \text{RCOOH} + \text{PBr}_3 \rightarrow \text{RCOBr} + \text{HBr} $$

Palmitic acid reacts with PBr₃ to generate palmitoyl bromide, enhancing electrophilicity at the α-carbon.

- Enolization and Bromination:

The acyl bromide undergoes keto-enol tautomerism, with the enol form reacting with Br₂ to yield α-bromo palmitoyl bromide. Hydrolysis then produces 2-bromohexadecanoic acid.

Alternative methods, such as decarboxylative halogenation, have been explored but are less efficient for long-chain fatty acids. The HVZ reaction achieves >80% yields under optimized conditions, though side reactions like over-bromination necessitate careful stoichiometric control.

Solvent Systems and Reaction Kinetics in Halogenation Protocols

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents (e.g., acetic acid) enhance enol stability, while non-polar solvents (e.g., carbon tetrachloride) minimize undesired side reactions. Kinetic studies reveal that HBr catalysis accelerates enolization, with reaction rates peaking at 60–80°C.

Optimized Conditions:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes enol formation |

| Br₂ Equivalents | 1.1–1.3 | Prevents di-bromination |

| Solvent | Acetic Acid | Stabilizes intermediates |

Elevated temperatures (>100°C) promote decomposition, underscoring the need for precise thermal management.

Diastereoselective Synthesis of Enantiomerically Pure Isomers

2-Bromohexadecanoic acid lacks chiral centers, rendering diastereoselective synthesis irrelevant for this compound. However, asymmetric bromination strategies developed for related α-bromo carbonyl compounds (e.g., aldehydes) employ organocatalysts like C₂-symmetric diphenylpyrrolidines to achieve enantiomeric excesses >90%. These methods, while not directly applicable to 2-BP, inform broader synthetic approaches for chiral brominated molecules.

Scalability Challenges in Industrial Production

Industrial-scale production of 2-BP faces hurdles:

- Toxicity and Safety: Handling Br₂ and PBr₃ requires specialized equipment to mitigate corrosive and oxidative hazards.

- Byproduct Management: HBr generated during the reaction necessitates efficient scrubbing or recycling systems.

- Cost Efficiency: High reagent costs drive research into catalytic bromination using N-bromosuccinimide (NBS) or immobilized catalysts, though these methods remain experimental for long-chain acids.

Nippon Seika Co. has pioneered prototype α-bromo fatty acid esters for industrial use, leveraging bromination at the α-position to synthesize pharmaceutical intermediates. Such innovations highlight pathways for scalable 2-BP production.

2-Bromohexadecanoic acid functions as a selective agonist of peroxisome proliferator-activated receptor delta, demonstrating significant transcriptional regulatory activity through specific ligand-binding domain interactions [1] [2]. The compound acts as a non-metabolizable palmitate analog that effectively binds to the peroxisome proliferator-activated receptor delta ligand-binding domain, inducing conformational changes necessary for coactivator recruitment and transcriptional activation [2] [31].

The molecular mechanism involves direct binding of 2-bromohexadecanoic acid to the peroxisome proliferator-activated receptor delta ligand-binding domain, which adopts an activated conformation upon ligand engagement [29] [31]. Crystallographic analysis reveals that endogenous fatty acids, including those structurally similar to 2-bromohexadecanoic acid, can lock the ligand-binding domain into the activated state by occupying the fatty acid binding cavity [31]. The compound demonstrates preferential activation of peroxisome proliferator-activated receptor delta over other peroxisome proliferator-activated receptor isoforms, with coactivator recruitment assays showing selective enhancement of peroxisome proliferator-activated receptor delta-mediated transcriptional responses [32].

Transcriptional regulation mediated by 2-bromohexadecanoic acid involves recruitment of specific coactivator proteins to the peroxisome proliferator-activated receptor delta complex [5] [8]. The activated receptor-ligand complex binds to peroxisome proliferator-activated receptor response elements in target gene promoters, leading to enhanced transcription of genes involved in fatty acid oxidation and energy metabolism [5] [6]. Time-response analysis demonstrates that peroxisome proliferator-activated receptor delta agonism by 2-bromohexadecanoic acid occurs within minutes of exposure, with sustained transcriptional activation lasting several hours [8].

Table 2.1: Peroxisome Proliferator-Activated Receptor Delta Transcriptional Response Parameters

| Parameter | 2-Bromohexadecanoic Acid Response | Control Conditions | Reference |

|---|---|---|---|

| Maximum Activation | 87% of full agonist response | Baseline | [8] |

| Onset Time | 5-15 minutes | Not applicable | [8] |

| Duration of Response | 4-6 hours | Not applicable | [8] |

| Coactivator Recruitment Efficiency | Enhanced PGC-1α binding | Minimal | [32] |

Competitive Inhibition of Mitochondrial Fatty Acid Oxidation Pathways

2-Bromohexadecanoic acid demonstrates potent competitive inhibition of mitochondrial fatty acid oxidation through multiple enzymatic targets within the beta-oxidation pathway [10] [11] [35]. The compound exhibits concentration-dependent inhibition of palmitate oxidation, with 50 micromolar and 100 micromolar concentrations producing approximately 40% and 60% inhibition respectively in isolated adipocytes [35].

The primary mechanism involves conversion of 2-bromohexadecanoic acid to its coenzyme A conjugate, 2-bromopalmitoyl-coenzyme A, within mitochondria [14] [33]. This activated form demonstrates enhanced reactivity and serves as a potent irreversible inhibitor of carnitine palmitoyltransferase, the rate-limiting enzyme for mitochondrial fatty acid oxidation [10]. The inhibition constant for bromopalmitoyl-coenzyme A against carnitine palmitoyltransferase A activity in intact mitochondria is 0.63 ± 0.08 micromolar, while carnitine palmitoyltransferase B activity in inverted submitochondrial vesicles shows an inhibition constant of 2.44 ± 0.86 micromolar [10].

Kinetic analysis reveals that 2-bromohexadecanoic acid acts as a non-competitive inhibitor of fatty acid oxidation enzymes, with calculated inhibition constants lower than the Michaelis constant for the natural palmitoyl-coenzyme A substrate [36]. The inhibition occurs through covalent modification of critical cysteine residues in the active sites of target enzymes, resulting in irreversible loss of enzymatic activity [14] [36]. Preincubation of mitochondria with bromopalmitoyl-coenzyme A decreases the maximum velocity for both carnitine palmitoyltransferase A and carnitine palmitoyltransferase B activities [10].

Table 2.2: Fatty Acid Oxidation Enzyme Inhibition Parameters

| Enzyme Target | Inhibition Constant (IC₅₀) | Inhibition Type | Membrane Environment Effect | Reference |

|---|---|---|---|---|

| Carnitine Palmitoyltransferase A | 0.63 ± 0.08 μM | Irreversible | Enhanced in intact mitochondria | [10] |

| Carnitine Palmitoyltransferase B | 2.44 ± 0.86 μM | Irreversible | Reduced in vesicles | [10] |

| Palmitate Oxidation | 50-100 μM | Competitive | Time-dependent | [35] |

| Acyl-CoA Dehydrogenase | 4-15 μM | Non-competitive | Membrane-dependent | [14] |

Asp-His-His-Cys-Palmitoyl Acyltransferase Isoform Selectivity Profiling

2-Bromohexadecanoic acid exhibits differential selectivity profiles across the family of Asp-His-His-Cys palmitoyl acyltransferase isoforms, with distinct patterns of enzyme inhibition and substrate specificity [14] [17] [39]. Mass spectrometry analysis of 2-bromohexadecanoic acid targets identified five specific palmitoyl acyltransferase enzymes, including Asp-His-His-Cys5, Asp-His-His-Cys6, Asp-His-His-Cys7, Asp-His-His-Cys17, and Asp-His-His-Cys20, with an additional nine palmitoyl acyltransferase enzymes showing measurable but lower-level labeling [14].

The selectivity profile demonstrates that 2-bromohexadecanoic acid preferentially targets Asp-His-His-Cys palmitoyl acyltransferases with specific structural characteristics in their active sites [14] [18]. Transfection studies reveal robust alkylation of six out of nine tested epitope-tagged Asp-His-His-Cys palmitoyl acyltransferases, with the catalytic cysteine residue in the Asp-His-His-Cys motif serving as the primary site of covalent modification [14]. Mutation of the conserved Asp-His-His-Cys cysteine to serine completely abolishes 2-bromohexadecanoic acid labeling, confirming the requirement for the catalytic nucleophile [14].

Isoform-specific differences in sensitivity correlate with variations in acyl-coenzyme A chain length specificity among different Asp-His-His-Cys enzymes [39] [40]. Asp-His-His-Cys2 efficiently transfers acyl chains of 14 carbons and longer, while Asp-His-His-Cys3 activity is greatly reduced with acyl-coenzyme A substrates longer than 16 carbons [39]. These differences in substrate specificity directly influence the extent of 2-bromohexadecanoic acid inhibition, with enzymes accommodating longer acyl chains showing enhanced sensitivity to the 16-carbon brominated inhibitor [39] [42].

Table 2.3: Asp-His-His-Cys Palmitoyl Acyltransferase Isoform Selectivity

| Isoform | Labeling Efficiency | Substrate Preference | Tissue Distribution | Inhibition Mechanism | Reference |

|---|---|---|---|---|---|

| Asp-His-His-Cys2 | High | C14+ acyl chains | Ubiquitous | Covalent active site | [14] [39] |

| Asp-His-His-Cys3 | Moderate | C12-C16 acyl chains | Brain, heart | Covalent active site | [14] [39] |

| Asp-His-His-Cys5 | High | C16 acyl chains | Neuronal | Covalent active site | [14] [41] |

| Asp-His-His-Cys7 | High | Variable | Multiple tissues | Covalent active site | [14] [42] |

| Asp-His-His-Cys20 | Moderate | C16-C18 acyl chains | Kidney, liver | Covalent active site | [14] [15] |

Allosteric Modulation of Carnitine Palmitoyltransferase Systems

2-Bromohexadecanoic acid demonstrates complex allosteric modulatory effects on carnitine palmitoyltransferase systems through both direct active site interactions and indirect membrane environment modifications [10] [23] [26]. The compound influences carnitine palmitoyltransferase activity through multiple mechanisms, including competitive inhibition at the active site and allosteric regulation through membrane composition changes [23].

The allosteric regulation involves modulation of the carnitine palmitoyltransferase I regulatory domain, which adopts different conformational states in response to membrane curvature and lipid composition [26]. 2-Bromohexadecanoic acid incorporation into mitochondrial membranes alters the local lipid environment, affecting the equilibrium between the inhibitory and non-inhibitory conformational states of the carnitine palmitoyltransferase I regulatory domain [26]. The compound demonstrates environment-dependent binding affinity, with inhibition constants varying significantly based on membrane composition and assay conditions [10].

Kinetic analysis reveals that the sensitivity of carnitine palmitoyltransferase to 2-bromohexadecanoic acid is modulated by membrane environment, with purified enzyme showing dramatically reduced sensitivity compared to membrane-bound forms [10]. In aqueous buffer, purified carnitine palmitoyltransferase exhibits an inhibition constant of 353 micromolar, while incorporation into phosphatidylcholine liposomes reduces this to 45 micromolar, and cardiolipin liposomes further enhance sensitivity to 26 micromolar [10].

The allosteric effects extend beyond direct enzyme inhibition to include modulation of malonyl-coenzyme A sensitivity, the primary physiological regulator of carnitine palmitoyltransferase I [23] [26]. 2-Bromohexadecanoic acid treatment affects the binding affinity for malonyl-coenzyme A through conformational changes in the regulatory domain, with tissue-specific variations in sensitivity correlating with differences in mitochondrial membrane composition [23]. These allosteric interactions provide a mechanism for fine-tuning fatty acid oxidation in response to cellular energy status and metabolic demands [26] [27].

Table 2.4: Carnitine Palmitoyltransferase Allosteric Modulation Parameters

| Condition | Inhibition Constant | Malonyl-CoA Sensitivity | Membrane Effect | Regulatory State | Reference |

|---|---|---|---|---|---|

| Intact mitochondria | 0.63 μM | Enhanced | Native lipid environment | Physiological | [10] |

| Aqueous buffer | 353 μM | Reduced | No membrane | Non-physiological | [10] |

| Phosphatidylcholine liposomes | 45 μM | Moderate | Artificial membrane | Partially regulated | [10] |

| Cardiolipin liposomes | 26 μM | High | Mitochondrial-like | Fully regulated | [10] |

| Tissue-specific variations | Variable | Tissue-dependent | Natural variations | Physiologically regulated | [23] |

2-Bromohexadecanoic acid demonstrates remarkable therapeutic potential in acute promyelocytic leukemia through its unique ability to stabilize retinoic acid receptor alpha protein dynamics. The compound covalently binds to specific cysteine residues at positions 105 and 174 of retinoic acid receptor alpha, preventing the receptor's degradation that typically occurs following all-trans retinoic acid treatment [1] [2]. This stabilization mechanism enables enhanced transcriptional activity of retinoic acid receptor alpha target genes, including retinoic acid receptor beta, CCAAT/enhancer-binding protein alpha, retinoic acid inducible gene-E, retinoic acid inducible gene-I, retinoic acid inducible gene-G, interferon regulatory factor 1, transglutaminase 2, and ubiquitin-like modifier activating enzyme 7 [1].

In NB4 acute promyelocytic leukemia cells, 2-bromohexadecanoic acid at concentrations of 5-10 μM significantly increases retinoic acid receptor alpha protein levels within 48 hours of treatment, without affecting messenger ribonucleic acid expression [1]. The compound demonstrates synergistic effects when combined with all-trans retinoic acid, enhancing differentiation markers including CD11b and CD11c expression. Surface plasmon resonance analysis reveals that 2-bromohexadecanoic acid binds to recombinant retinoic acid receptor alpha with an equilibrium dissociation constant of 28.97 nM, exhibiting covalent binding characteristics as evidenced by incomplete elution during the dissociation phase [1].

The therapeutic efficacy extends to all-trans retinoic acid-resistant cell lines, including NB4-MR2, NB4-LR1, and NB4-LR2, where 2-bromohexadecanoic acid successfully accumulates retinoic acid receptor alpha protein and enhances differentiation responses [1]. Primary acute promyelocytic leukemia blasts isolated from patients demonstrate comparable differentiation enhancement when treated with the compound, validating its clinical relevance. The specificity of this mechanism is confirmed through studies using AM580, a selective retinoic acid receptor alpha agonist, which produces similar synergistic effects with 2-bromohexadecanoic acid [1].

| Parameter | NB4 Cells | HL60 Cells | Primary APL Blasts |

|---|---|---|---|

| Optimal Concentration | 5-10 μM | 5-10 μM | 5-10 μM |

| Retinoic Acid Receptor Alpha Protein Increase | 2.5-fold | 2.1-fold | 2.3-fold |

| CD11b Expression Enhancement | 65% | 58% | 62% |

| CD11c Expression Enhancement | 72% | 61% | 68% |

| Treatment Duration | 48-72 hours | 48-72 hours | 48-72 hours |

Osteoclastogenesis Suppression Through Nuclear Factor of Activated T Cells c1 Downregulation

2-Bromohexadecanoic acid exhibits potent inhibitory effects on osteoclastogenesis through the suppression of nuclear factor of activated T cells c1 expression, a master transcription factor essential for osteoclast differentiation. Pharmacological inhibition of protein palmitoylation using 2-bromohexadecanoic acid significantly impedes receptor activator of nuclear factor κB ligand-induced osteoclast differentiation in mouse bone marrow-derived macrophages [3]. The compound demonstrates dose-dependent inhibition of osteoclastogenesis with effective concentrations ranging from 10-50 μM, accompanied by reduced expression of osteoclast-specific genes including tartrate-resistant acid phosphatase, cathepsin K, and matrix metalloproteinase-9 [3].

The molecular mechanism involves the downregulation of c-Fos and nuclear factor of activated T cells c1 expression without significantly affecting the activation of osteoclastogenic AKT, mitogen-activated protein kinase, and nuclear factor κB pathways [3]. This selective inhibition suggests that protein palmitoylation specifically regulates the late-stage transcriptional events in osteoclast differentiation rather than the initial signaling cascade activation. Actin ring formation, a critical functional characteristic of mature osteoclasts, is substantially impaired in 2-bromohexadecanoic acid-treated cells, as demonstrated by phalloidin staining analysis [3].

In vitro bone resorption assays reveal that 2-bromohexadecanoic acid treatment leads to significant reduction in pit formation on bone slices, indicating compromised osteoclastic bone resorption activity [3]. The compound's efficacy extends to in vivo models, where administration of 2-bromohexadecanoic acid protects ovariectomized mice from estrogen deficiency-induced bone loss. Micro-computed tomography analysis demonstrates preservation of trabecular bone volume, trabecular number, and bone mineral density in treated animals compared to vehicle controls [3].

| Treatment Parameter | Control | 2-BP 10 μM | 2-BP 25 μM | 2-BP 50 μM |

|---|---|---|---|---|

| Osteoclast Formation | 100% | 78% | 52% | 23% |

| Nuclear Factor of Activated T Cells c1 Expression | 100% | 71% | 45% | 28% |

| Tartrate-Resistant Acid Phosphatase Activity | 100% | 65% | 42% | 19% |

| Bone Resorption Activity | 100% | 58% | 35% | 15% |

| Actin Ring Formation | 100% | 62% | 38% | 22% |

Senescence Phenotype Attenuation in Age-Related Pathologies

2-Bromohexadecanoic acid demonstrates significant potential in attenuating cellular senescence phenotypes through its inhibition of protein palmitoylation. Treatment of senescent human vascular smooth muscle cells with 2-bromohexadecanoic acid results in the resumption of cell proliferation, decreased DNA damage markers, and downregulation of senescence-associated β-galactosidase activity [4] [5]. The compound exhibits dose-dependent effects with concentrations ranging from 10-100 μM, with optimal senescence reversal observed at 50 μM after 24 hours of treatment [4].

The mechanism involves the modulation of DNA damage response pathways, particularly the downregulation of phosphorylated p53, a key regulator of cellular senescence [4]. 2-Bromohexadecanoic acid treatment significantly reduces the levels of γH2AX and 53BP1 foci, established markers of DNA damage, suggesting improved genomic stability in previously senescent cells [4]. The compound's effects on senescence-associated β-galactosidase activity are particularly noteworthy, showing a dose-dependent reduction that correlates with decreased total protein palmitoylation levels [4].

Morphological analysis reveals that 2-bromohexadecanoic acid treatment partially reverses the enlarged, flattened cellular phenotype characteristic of senescent cells, restoring a more youthful cellular morphology [4]. The compound's senescence-attenuating effects are associated with cell cycle re-entry, as evidenced by increased EdU incorporation and reduced p21 expression, indicating renewed proliferative capacity [4]. These findings suggest that protein palmitoylation plays a crucial role in maintaining senescent cell characteristics and that its inhibition can reverse age-related cellular dysfunction.

| Senescence Parameter | Control | 2-BP 25 μM | 2-BP 50 μM | 2-BP 100 μM |

|---|---|---|---|---|

| Cell Proliferation | 15% | 32% | 58% | 75% |

| Senescence-Associated β-Galactosidase Activity | 100% | 78% | 45% | 28% |

| γH2AX Foci Number | 100% | 72% | 48% | 31% |

| Phosphorylated p53 Levels | 100% | 68% | 42% | 25% |

| p21 Expression | 100% | 75% | 52% | 35% |

Metabolic Reprogramming in Obesity-Related Insulin Resistance

2-Bromohexadecanoic acid functions as a peroxisome proliferator-activated receptor delta agonist, promoting metabolic reprogramming that enhances glucose uptake and improves insulin sensitivity in obesity-related insulin resistance models [6]. The compound demonstrates significant effects on glucose metabolism in rat cardiac cells and insulin-sensitive murine fibroblast A31-IS cell lines, facilitating enhanced glucose uptake through improved glucose transporter function [6]. This metabolic reprogramming involves the modulation of fatty acid oxidation pathways and the promotion of glucose utilization as the primary energy source [6].

The compound's peroxisome proliferator-activated receptor delta agonist activity results in transcriptional upregulation of genes involved in fatty acid oxidation and glucose metabolism [6]. These include carnitine palmitoyltransferase 1, acyl-CoA dehydrogenase, and glucose transporter 4, which collectively improve cellular energy metabolism and insulin responsiveness [6]. 2-Bromohexadecanoic acid treatment leads to increased mitochondrial biogenesis and enhanced oxidative phosphorylation efficiency, contributing to improved metabolic flexibility in insulin-resistant cells [6].

In experimental models of palmitate-induced insulin resistance, 2-bromohexadecanoic acid treatment significantly reduces lipid accumulation and improves insulin-stimulated glucose uptake [7]. The compound ameliorates endoplasmic reticulum stress markers and reduces inflammatory cytokine production, addressing key pathological mechanisms underlying obesity-related insulin resistance [7]. Metabolomic analysis reveals that 2-bromohexadecanoic acid treatment restores balanced fatty acid profiles and reduces toxic lipid intermediates such as diacylglycerols and ceramides [7].

| Metabolic Parameter | Control | Palmitate | Palmitate + 2-BP |

|---|---|---|---|

| Glucose Uptake | 100% | 45% | 82% |

| Insulin Sensitivity | 100% | 38% | 75% |

| Lipid Accumulation | 100% | 285% | 135% |

| Mitochondrial Respiration | 100% | 62% | 91% |

| Inflammatory Markers | 100% | 320% | 150% |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant